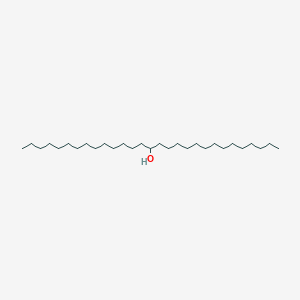

15-Nonacosanol

Vue d'ensemble

Description

15-Nonacosanol is a long-chain fatty alcohol. It is found in various plants such as Pisum sativum and Pinus wallichiana, and also in brassicas .

Synthesis Analysis

15-Nonacosanol can be synthesized from 1-Bromotetradecane and Ethyl formate . Another study showed that it can be extracted from the cabbage seed weevil, Ceutorhynchus assimilis .

Molecular Structure Analysis

The molecular formula of 15-Nonacosanol is C29H60O . Its average mass is 424.786 Da and its monoisotopic mass is 424.464417 Da .

Physical And Chemical Properties Analysis

15-Nonacosanol has a density of 0.8±0.0 g/cm3, a boiling point of 463.0±0.0 °C at 760 mmHg, and a flash point of 136.5±0.0 °C . It has 1 H bond acceptor, 1 H bond donor, and 27 freely rotating bonds .

Applications De Recherche Scientifique

Isotope Applications in Clinical Science

The use of stable isotopes, including 15N, has gained prominence in clinical science due to advancements in mass-spectrometric methods and the availability of stable-isotope-labeled compounds. These isotopes offer significant benefits in patient safety and are pivotal in clinical research. They are used in various diagnostic methods and the study of metabolic pathways involving substances like ammonia, urea, creatinine, uric acid, and for quantitative haematological studies (Halliday & Rennie, 1982).

Policosanol and Its Clinical Significance

Policosanol, primarily derived from sugar cane wax and containing aliphatic alcohols like octacosanol, has shown significant potential in lowering cholesterol levels. Extensive research has been conducted to understand its mechanism of action, safety, and efficacy in clinical pharmacology. Policosanol demonstrates benefits in managing cholesterol levels, inhibiting smooth muscle cell proliferation, and affecting platelet aggregation, showcasing its therapeutic potential in various health conditions (Gouni-Berthold & Berthold, 2002).

Use in Nitrogen Cycling Studies in Agroecosystems

Stable isotopes, including 15N, play a crucial role in agroecosystem studies, helping in tracing nitrogen sources and understanding its cycle. Research has employed 15N-depleted fertilizers to differentiate the uptake of fertilizer nitrogen from the mobilization of nitrogen in storage tissues in various crops. This is critical for improving the efficiency of nitrogen use in agroecosystems and for understanding the dynamics of nitrogen in the soil-plant system (Chalk, 2018).

15N Use in Environmental Studies

The use of 15N isotopes has become increasingly prominent in environmental research, particularly in ecosystem studies. These isotopes aid in understanding the nitrogen cycle and its impact on environmental health. The versatility of these isotopes in tracking nitrogen sources and understanding their ecological implications is evident in various research areas, including soil organic carbon studies and the examination of vegetation degradation patterns (Faust, 1993).

Role in Biogenic Nitrogen Studies in Soils

Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly 15N NMR, has been instrumental in understanding the fate of biogenic nitrogen in soils. This technique has provided insights into the formation of humified organic nitrogen from biogenic precursors, aiding in the analysis of peptide-like structures and the survival of these compounds during pedogenesis (Knicker, 2000).

Safety and Hazards

Mécanisme D'action

15-Nonacosanol, also known as nonacosan-15-ol, is a long-chain fatty alcohol

Target of Action

As a long-chain fatty alcohol, it may interact with various cellular components, but specific targets are yet to be determined .

Mode of Action

It is hypothesized that as a fatty alcohol, it could interact with lipid membranes or other lipid-based structures within cells .

Biochemical Pathways

15-Nonacosanol may be involved in lipid metabolism pathways . .

Propriétés

IUPAC Name |

nonacosan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDAPSPCLAHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317297 | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

15-Nonacosanol | |

CAS RN |

2764-81-0 | |

| Record name | 15-Nonacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.1 - 83.8 °C | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

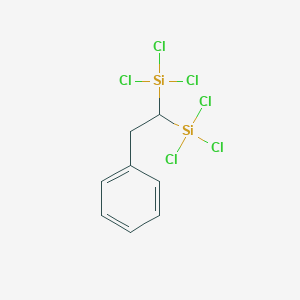

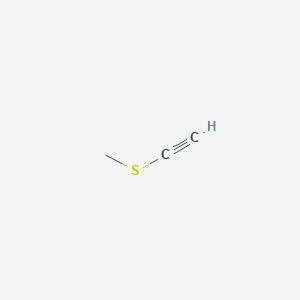

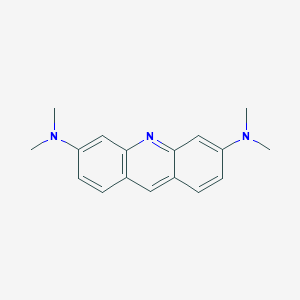

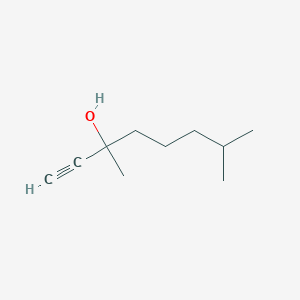

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

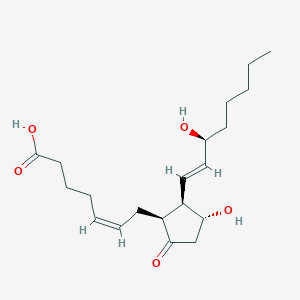

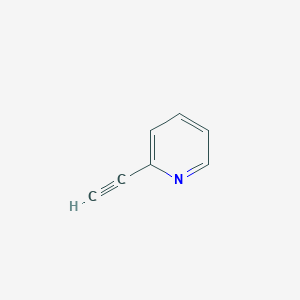

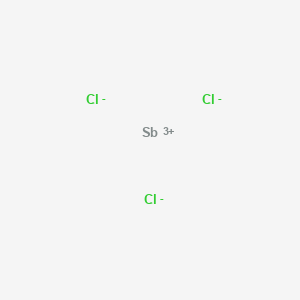

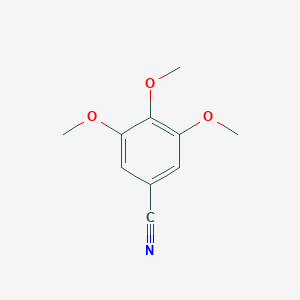

Feasible Synthetic Routes

Q & A

Q1: What is the distribution of nonacosan-15-ol within a lipid bilayer?

A1: Molecular dynamics simulations reveal that nonacosan-15-ol preferentially resides in the center of a lipid bilayer. This is likely due to its amphipathic nature, where the long hydrocarbon chain interacts favorably with the hydrophobic core of the bilayer, while the hydroxyl group orients towards the more polar headgroup region. []

Q2: How does the conformation of nonacosan-15-ol differ from nonacosane within a lipid bilayer?

A2: Unlike nonacosane, which exhibits both spanning and central orientations within the bilayer, nonacosan-15-ol predominantly adopts a folded conformation. This folding allows the hydrophilic hydroxyl group to interact with the surrounding aqueous environment. []

Q3: Has nonacosan-15-ol been isolated from any plant sources?

A3: Yes, nonacosan-15-ol has been identified in several plant species. It has been isolated from Hypericum seniavinii [], Lysionotus pauciflorus Maxim [], and Brassica oleracea v. gemmifera (Brussels sprout) leaves. []

Q4: What is the role of nonacosan-15-ol in Brussels sprout leaves?

A4: Nonacosan-15-ol, along with nonacosane and 15-nonacosanone, are major components of the wax found on Brussels sprout leaves. While the exact biosynthetic pathway is still under investigation, these compounds are believed to play a role in reducing water loss and providing protection against environmental stresses. []

Q5: Are there any known insect interactions with nonacosan-15-ol?

A5: Research suggests that nonacosan-15-ol may act as a semiochemical in certain insect-plant interactions. For example, it has been identified in the oviposition-deterring secretions of the cabbage seed weevil Ceutorhynchus assimilis. [] This suggests a potential role for this compound in the ecological interactions between plants and insects.

Q6: What analytical techniques have been used to characterize nonacosan-15-ol?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been employed to elucidate the structure of nonacosan-15-ol. These techniques provide detailed information about the compound's molecular weight, functional groups, and connectivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)